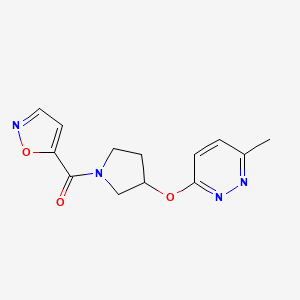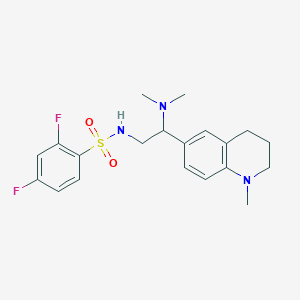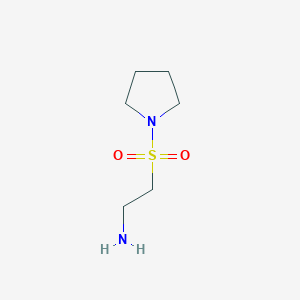![molecular formula C20H27N3O4S B2774250 N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688054-92-4](/img/no-structure.png)
N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with multiple functional groups, including an amide group (N-(2-ethylhexyl)-), a quinazolinone group (3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)), and a propanamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinazolinone structure, followed by the introduction of the various substituents. The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests a complex arrangement of atoms and bonds. The quinazolinone core is a bicyclic structure with both aromatic and non-aromatic rings. The various substituents attached to this core would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide groups might be susceptible to hydrolysis or other reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amides might increase its solubility in polar solvents .Scientific Research Applications
- EOQ is involved in oxo processes , which convert ethylene into valuable oxygen-containing products. These include propanal, propanol, propionic acid, and alkyl propionates . These processes play a crucial role in the deep conversion of refinery off-gases into valuable petrochemicals.
- EOQ contributes to the production of plasticizers, such as dioctyl phthalate (DOP) , trioctyl trimellitate (TOTM) , and dioctyl terephthalate (DOTP) . These plasticizers find applications in wire and cable insulation, automotive components, building materials, hoses, and flooring .
- EOQ serves as a precursor for 2-ethylhexyl acrylate , a monomer used in coatings and adhesives. Its incorporation enhances the properties of these materials .
- EOQ is related to the overproduction of 8-oxo-7,8-dihydro-2’-deoxyguanosine (8-oxo-dG) , a biomarker associated with oxidative stress and DNA damage. Researchers have developed aptasensors for rapid, selective, and accurate detection of 8-oxo-dG .
Oxo Processes and Petrochemicals
Plasticizer Production
2-Ethylhexyl Acrylate Synthesis
Detection of Oxidative Stress Biomarker
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide involves the condensation of 2-ethylhexanoyl chloride with 7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid, followed by reduction of the resulting amide with sodium borohydride and subsequent acylation with propionyl chloride." "Starting Materials": [ "2-ethylhexanoyl chloride", "7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid", "sodium borohydride", "propionyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-ethylhexanoyl chloride with 7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid in the presence of a base such as triethylamine or pyridine to form N-(2-ethylhexyl)-7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxamide.", "Step 2: Reduction of the resulting amide with sodium borohydride in a suitable solvent such as ethanol or methanol to form N-(2-ethylhexyl)-7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid.", "Step 3: Acylation of the resulting acid with propionyl chloride in the presence of a base such as triethylamine or pyridine to form N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide." ] } | |
CAS RN |
688054-92-4 |
Product Name |
N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide |
Molecular Formula |
C20H27N3O4S |
Molecular Weight |
405.51 |
IUPAC Name |
N-(2-ethylhexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C20H27N3O4S/c1-3-5-6-13(4-2)11-21-18(24)7-8-23-19(25)14-9-16-17(27-12-26-16)10-15(14)22-20(23)28/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,24)(H,22,28) |
InChI Key |
FFBYRCNHWHMOTI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2774169.png)
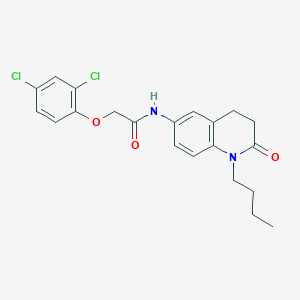
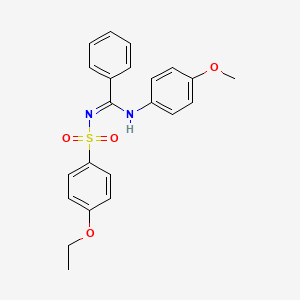
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide](/img/structure/B2774174.png)
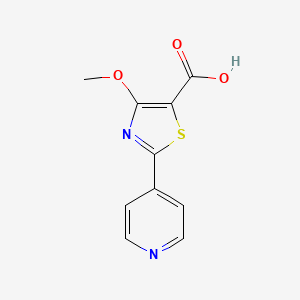
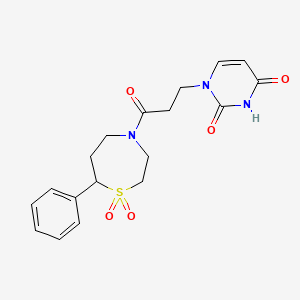
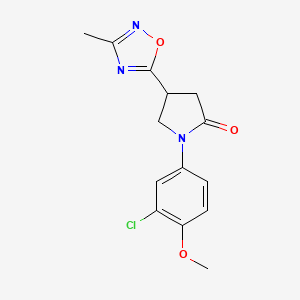
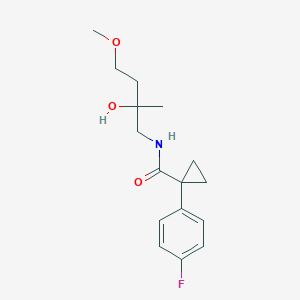
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)
![Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774185.png)
